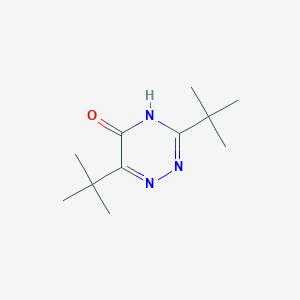
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₁₈O It is known for its unique structure, which includes a cyclohexadiene ring substituted with a butenone side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one typically involves the reaction of β-ionone with N-Bromosuccinimide in toluene under irradiation conditions. The reaction mixture is then treated with sodium carbonate in N,N-dimethylformamide and toluene at room temperature . The product is extracted using ethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents
作用机制
The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can bind to the medium-chain acyl coenzyme A dehydrogenase response element NRRE-1, acting as a regulator of the MCAD promoter. Additionally, it binds to the C1 region of the lactoferrin gene promoter, requiring dimerization and the coactivator PGC-1A for full activity . The ERRalpha/PGC1alpha complex is a regulator of energy metabolism .
相似化合物的比较
Similar Compounds
- 3,4-Dehydro-β-ionone
- Dehydro-β-ionone
- β-Ionone
- 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)but-3-en-2-one
Uniqueness
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is unique due to its specific structure, which includes a cyclohexadiene ring and a butenone side chain. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .
属性
| 117951-00-5 | |
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
4-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9,12H,1-4H3 |
InChI 键 |
LMMJFYMOEJANIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC(C1C=CC(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)





![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
